molecular formula C8H13N3O B13331990 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13331990
M. Wt: 167.21 g/mol
InChI Key: IOYMJFDTXZNGLJ-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound with a unique structure that includes a pyrimidinone ring and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of dimethylaminoethylamine with a suitable pyrimidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Dimethylaminoethylamine and a pyrimidinone precursor.

    Reaction Conditions: Solvent (ethanol or methanol), heating.

    Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound with similar structural features.

    Ethyl 4-(dimethylamino)benzoate: Another compound with a dimethylaminoethyl group.

Uniqueness

2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its pyrimidinone ring structure combined with the dimethylaminoethyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-11(2)6-4-7-9-5-3-8(12)10-7/h3,5H,4,6H2,1-2H3,(H,9,10,12)

InChI Key

IOYMJFDTXZNGLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NC=CC(=O)N1

Origin of Product

United States

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